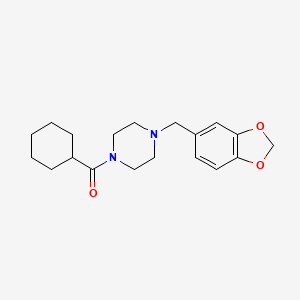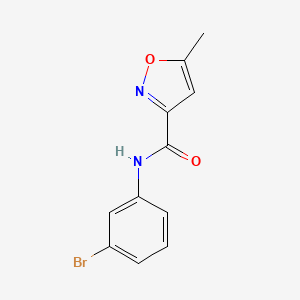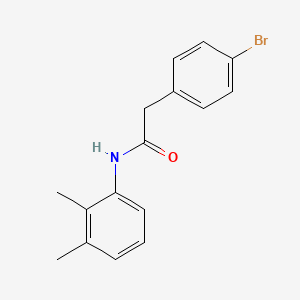![molecular formula C17H20N2OS B5698575 5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B5698575.png)
5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide, also known as ETT, is a novel compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In cancer cells, 5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide has been shown to inhibit the activity of NF-κB and Akt, which are involved in cell survival and proliferation. In neurons, 5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide has been found to activate the Nrf2-ARE pathway, which plays a role in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of gene expression. In cancer cells, 5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide has been found to induce the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes. In neurons, 5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress.
実験室実験の利点と制限
5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, 5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide also has some limitations, including its low solubility in water and limited availability. These limitations may affect the feasibility and reproducibility of experiments using 5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide.
将来の方向性
There are several future directions for research on 5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide, including the exploration of its potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of 5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide and its interactions with other molecules and signaling pathways. The development of more efficient synthesis methods and formulations of 5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide may also facilitate its use in scientific research.
合成法
5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide can be synthesized through a multi-step process that involves the reaction of 4-ethylacetophenone with hydrazine hydrate, followed by the reaction with thiophene-2-carboxylic acid hydrazide. The final product is obtained through the condensation of the intermediate compound with ethyl acetoacetate. This synthesis method has been optimized to achieve high yields and purity of 5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide.
科学的研究の応用
5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer research, 5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection research, 5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide has been found to protect neurons from oxidative stress and improve cognitive function. In antimicrobial activity research, 5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide has exhibited potent activity against various bacterial strains.
特性
IUPAC Name |
5-ethyl-N-[(E)-1-(4-ethylphenyl)ethylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-4-13-6-8-14(9-7-13)12(3)18-19-17(20)15-10-16(5-2)21-11-15/h6-11H,4-5H2,1-3H3,(H,19,20)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUPJGJLSITZFL-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=NNC(=O)C2=CSC(=C2)CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=N/NC(=O)C2=CSC(=C2)CC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N'-[(1E)-1-(4-ethylphenyl)ethylidene]thiophene-3-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B5698501.png)
![2-{[4-(acetylamino)phenyl]thio}benzoic acid](/img/structure/B5698524.png)
![4-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5698525.png)

![2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5698534.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5698540.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5698541.png)
![2-{[4-(benzyloxy)benzylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5698548.png)



![N-ethyl-3,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5698577.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5698585.png)